

# Evaluating the Off-Target Effects of Synthetic 19-HETE Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: 19-Hete

Cat. No.: B1234253

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target and off-target effects of synthetic 19-hydroxyeicosatetraenoic acid (**19-HETE**) analogs. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

Synthetic analogs of **19-HETE**, a metabolite of arachidonic acid, are being explored for their therapeutic potential in cardiovascular diseases and cancer. Their on-target effects often involve mimicking or antagonizing the actions of native eicosanoids, such as activating the prostacyclin (IP) receptor or inhibiting the effects of the vasoconstrictor 20-HETE. However, a thorough understanding of their off-target interactions is crucial for predicting potential side effects and ensuring clinical safety. This guide summarizes the known on-target and off-target activities of select synthetic **19-HETE** analogs and provides detailed experimental protocols for their evaluation.

## On-Target and Off-Target Activity Profile

The following tables summarize the known activities of natural 19(S)-HETE and representative synthetic analogs.

Table 1: Activity at the Prostacyclin (IP) Receptor

Compound	Activity	EC50 (nM)	Ki (nM)	Selectivity
19(S)-HETE	Full Orthosteric Agonist	520 - 567[1][2][3]	660[1]	Selective over other prostanoid receptors (EP1, FP, TP)[2]

Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms

Compound	Target	Inhibition Mode	Ki (nM)	Off-Target Selectivity
Synthetic 19(R)-HETE Analog	CYP1A1	Noncompetitive	15.7 ± 4.4[4][5]	No significant effect on CYP1A2[4][5]
CYP1B1	Noncompetitive	26.1 ± 2.9[4][5]		
Synthetic 19(S)-HETE Analog	CYP1A1	Noncompetitive	6.1 ± 1.5[4][5]	No significant effect on CYP1A2[4][5]
CYP1B1	Noncompetitive	9.1 ± 1.8[4][5]		

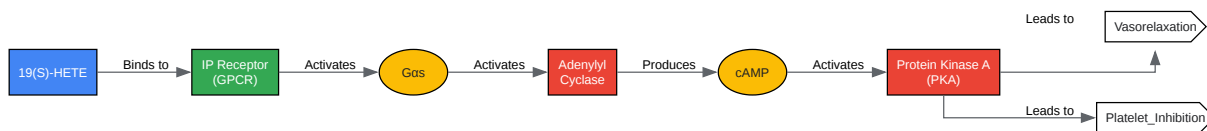
Table 3: Antagonism of 20-HETE-Induced Vascular Sensitization

Compound	Activity	Experimental Model	Efficacy
Synthetic 19-HETE Analogs	Antagonist of 20-HETE	Rat renal preglomerular microvessels	Moderate to potent inhibition of 20-HETE-induced sensitization to phenylephrine[6]

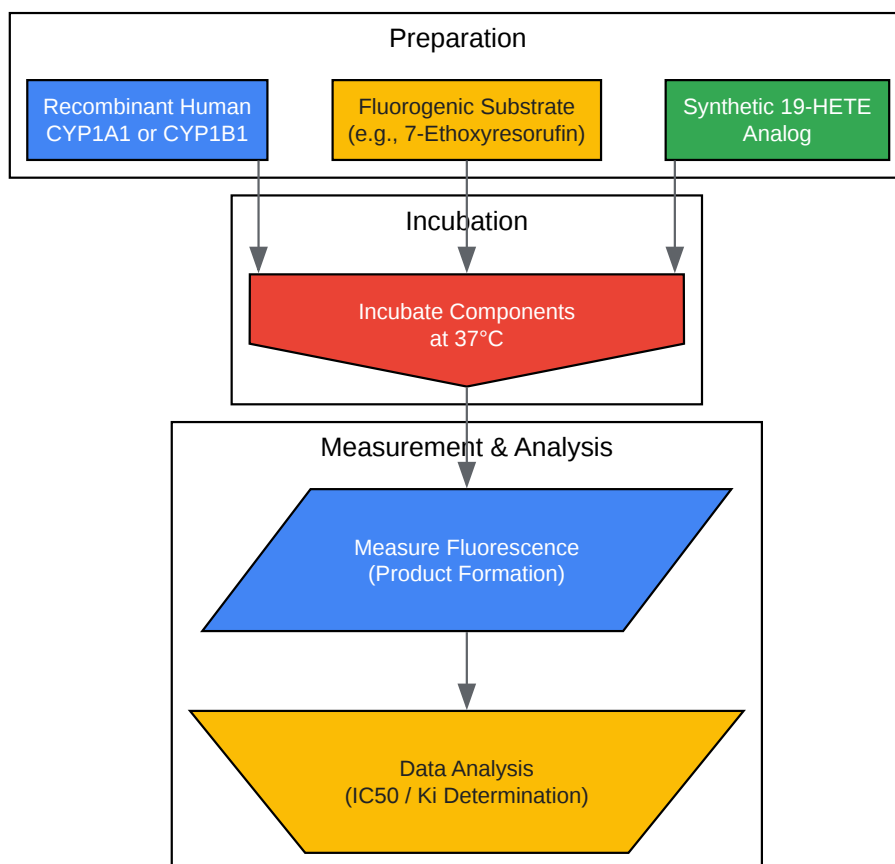
## Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods for evaluating these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

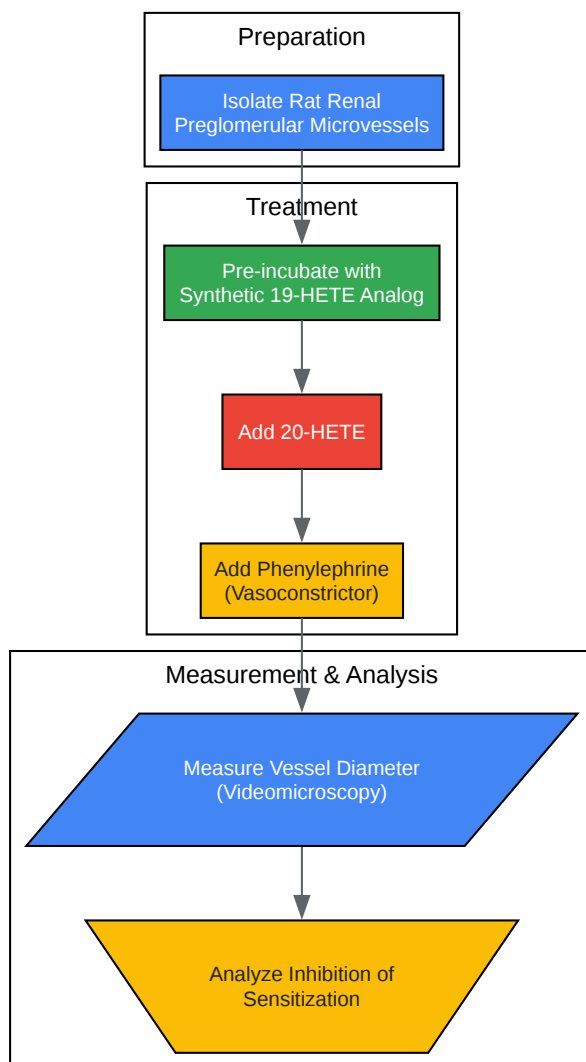
## 19(S)-HETE Signaling Pathway



## CYP450 Inhibition Assay Workflow



## 20-HETE Vascular Sensitization Assay Workflow



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